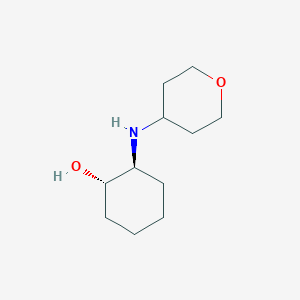![molecular formula C13H17NO B2420999 2',4'-Dihydro-1'H-spiro[oxane-4,3'-quinoline] CAS No. 1448855-03-5](/img/structure/B2420999.png)
2',4'-Dihydro-1'H-spiro[oxane-4,3'-quinoline]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2’,4’-Dihydro-1’H-spiro[oxane-4,3’-quinoline]” is a heterocyclic compound. It is also known as DOQ. The molecular formula of this compound is C13H17NO , and its molecular weight is 203.28 .
Molecular Structure Analysis
The molecular structure of “2’,4’-Dihydro-1’H-spiro[oxane-4,3’-quinoline]” consists of a spiro[oxane-4,3’-quinoline] ring system . The exact structure would require further analysis or experimental data for confirmation.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2’,4’-Dihydro-1’H-spiro[oxane-4,3’-quinoline]” are not fully detailed in the sources I found. It is known that the molecular formula is C13H17NO and the molecular weight is 203.28 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Heterocyclic System Development
Research has shown that interactions involving 3',4'-dihydro-1'H-spiro[cycloalkane-1,2'-quinolines] can lead to the development of new heterocyclic systems. Specifically, a study by Medvedeva et al. (2014) demonstrated that these interactions can result in 6'-methyl-5',6'-dihydrospiro[cycloalkane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-diones. These compounds were further used in cyclocondensation with various dinucleophiles, showcasing their potential in synthesizing diverse heterocyclic structures (Medvedeva et al., 2014).
Photophysical Properties and Cross-Coupling Reactions
In another study, Silva et al. (2021) synthesized 7-(1H-pyrrol-1-yl)spiro[chromeno[4,3-b]quinoline-6,1'-cycloalkanes] and explored their photophysical properties. This research provided insights into the π → π* and n → π* transitions, demonstrating the compounds' high emission properties and significant Stokes shifts, which are crucial for various applications in photophysics (Silva et al., 2021).
Molecular Architecture and Chemoselective Hydrogenation
Furthermore, Li et al. (2019) developed spiro-bicyclic bisborane catalysts for the chemoselective and enantioselective hydrogenation of quinolines. This research highlighted the catalysts' efficiency in yielding high enantiomeric excesses and demonstrated their broad functional-group tolerance, which is significant for organic synthesis and drug discovery (Li et al., 2019).
Synthesis of Fluorescent Compounds
Dabiri et al. (2011) conducted a study on the synthesis of fluorescent spiro[benzopyrazoloquinoline-indoline]triones and spiro[acenaphthylenebenzopyrazoloquinoline]triones. Their research involved a three-component condensation reaction, highlighting the potential of these compounds in fluorescence and imaging applications (Dabiri et al., 2011).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed . It should be kept away from heat/sparks/open flames/hot surfaces .
Eigenschaften
IUPAC Name |
spiro[2,4-dihydro-1H-quinoline-3,4'-oxane] |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-4-12-11(3-1)9-13(10-14-12)5-7-15-8-6-13/h1-4,14H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZYSSZRHPBYBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC3=CC=CC=C3NC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',4'-Dihydro-1'H-spiro[oxane-4,3'-quinoline] | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Benzo[d]isoxazol-3-yl)-1-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2420918.png)


![N-(3-(dimethylamino)propyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2420925.png)
![(2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2420926.png)
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2420928.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-fluorobenzamide](/img/structure/B2420932.png)

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2420934.png)
![3-{3-[(Pyrimidin-4-yl)amino]azetidine-1-carbonyl}benzonitrile](/img/structure/B2420935.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2420937.png)
![1-[(3,5-Dimethyl-1-adamantyl)carbonyl]piperidine](/img/structure/B2420939.png)